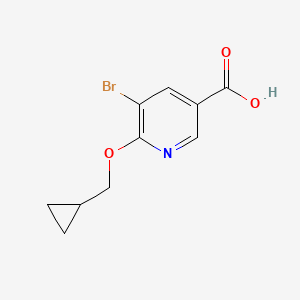

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Description

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS: 912454-38-7) is a substituted nicotinic acid derivative with the molecular formula C₁₀H₁₀BrNO₃ and a molar mass of 272.1 g/mol . It features a bromine atom at the 5-position and a cyclopropylmethoxy group at the 6-position of the pyridine ring. The compound exhibits a melting point of 176–178°C and is classified as an irritant, requiring careful handling in laboratory settings .

This compound is primarily utilized in industrial and research contexts, as evidenced by its classification as an industrial-grade chemical . Its synthesis likely involves palladium-catalyzed coupling reactions, similar to methods described for structurally related benzofuran derivatives .

Properties

IUPAC Name |

5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-8-3-7(10(13)14)4-12-9(8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDUCEMRFZUCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610832 | |

| Record name | 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912454-38-7 | |

| Record name | 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

Reaction Conditions

The synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid typically involves:

- Reagents : Potassium hydroxide, dimethyl sulfoxide (DMSO), bromine, thionyl chloride.

- Catalysts : Lewis acids such as aluminum chloride.

- Atmosphere : Inert conditions.

- Energy Input : Microwave irradiation or controlled heating.

General Reaction Scheme

The process includes:

- Bromination of nicotinic acid derivatives.

- Substitution with cyclopropylmethoxy groups.

- Hydrolysis and purification steps to isolate the final product.

Detailed Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation is employed to enhance reaction efficiency and reduce time.

Procedure:

- Dissolve nicotinic acid in DMSO.

- Add potassium hydroxide and bromine under inert conditions.

- Heat the mixture to $$100^\circ C$$ for approximately 8 minutes using microwave irradiation.

- The yield of the product is reported to be around 87% .

Advantages:

- Short reaction time.

- High yield compared to conventional methods.

Bromination Using Thionyl Chloride

Thionyl chloride serves as a solvent and reagent for bromination under controlled conditions.

Procedure:

- Dissolve nicotinic acid in excess thionyl chloride ($$2.4 \, \text{moles}$$).

- Heat the solution to $$75{-}80^\circ C$$ for 6 hours.

- Add bromine ($$1 \, \text{mole}$$) gradually at $$50^\circ C$$.

- Raise the temperature to $$110{-}120^\circ C$$ and maintain for 12 hours.

- Hydrolyze the reaction mass with cold water.

- Purify using activated carbon and precipitate with sodium hydroxide at $$pH = 2.5{-}3.0$$.

- Recrystallize from water to obtain the final product.

Yield:

This method achieves a yield of 93{-}95% , with a purity of 98{-}99% .

Advantages:

- High purity and yield.

- Simplified process compared to earlier methods.

Lewis Acid Catalysis

Lewis acids such as aluminum chloride are used to catalyze bromination reactions efficiently.

Procedure:

Comparative Analysis

| Method | Yield (%) | Purity (%) | Time Required | Advantages |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | 87 | Not specified | ~8 minutes | Fast reaction time |

| Bromination with Thionyl Chloride | 93–95 | 98–99 | ~18 hours | High yield and purity |

| Lewis Acid Catalysis | Similar | Similar | Similar | Efficient catalysis; optimized conditions |

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. Key examples include:

Mechanistic Insight :

- Suzuki coupling proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with boronic acids and reductive elimination .

- Microwave-assisted substitution accelerates reaction kinetics by enhancing molecular collisions .

Redox Reactions

The pyridine ring and carboxylic acid group participate in oxidation/reduction processes:

Key Observation :

Reduction of the carboxylic acid to alcohol preserves the bromine and cyclopropoxy groups, enabling further functionalization .

Ether Cleavage and Functionalization

The cyclopropylmethoxy group undergoes selective cleavage under acidic or reductive conditions:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HBr/AcOH, reflux, 4h | 5-Bromo-6-hydroxynicotinic acid | 91% | |

| Reductive Dealkylation | BBr₃, CH₂Cl₂, -78°C → RT | 5-Bromo-6-hydroxynicotinic acid | 84% |

Applications :

Ether cleavage enables access to hydroxylated intermediates for drug discovery .

Amide and Ester Formation

The carboxylic acid participates in condensation reactions:

Synthetic Utility :

Amide derivatives show enhanced bioavailability in medicinal chemistry applications .

Comparative Reactivity with Analogues

Reactivity differences between structural variants:

| Compound | C-Br Reactivity | Ether Stability | Carboxylic Acid pKa |

|---|---|---|---|

| 5-Bromo-6-methylnicotinic acid | Moderate | N/A | 2.9 |

| 5-Bromo-6-cyclohexyloxynicotinic acid | Low | High | 3.1 |

| This compound | High | Moderate | 2.7 |

Explanation :

The electron-withdrawing cyclopropoxy group enhances electrophilicity at C5 compared to alkyl/cyclohexyl ethers .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

Scientific Research Applications

Chemistry: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is used as a building block in organic synthesis. It is valuable in the development of new chemical entities and the study of reaction mechanisms.

Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine: While not directly used as a therapeutic agent, this compound’s derivatives may have potential applications in drug discovery and development. Researchers explore its structure-activity relationships to design new drugs.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The cyclopropylmethoxy group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., Cl, OCH₃). This may enhance membrane permeability but reduce aqueous solubility .

- Reactivity : Bromine at position 5 is susceptible to displacement under certain conditions. For example, 5,6-dibromonicotinic acid undergoes halogen exchange during acid chloride formation, yielding 5-bromo-6-chloro derivatives . The cyclopropylmethoxy group likely offers greater stability against such displacement due to steric protection.

Biological Activity

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 5-position and a cyclopropylmethoxy group at the 6-position. This structural modification is believed to influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Research indicates that it may act as an agonist for certain G-protein-coupled receptors (GPCRs), particularly those involved in metabolic regulation. The compound has been shown to influence intracellular signaling pathways, including:

- Inhibition of Adenylyl Cyclase : This action prevents the accumulation of cyclic adenosine monophosphate (cAMP) in adipocytes, which may contribute to its antilipolytic effects .

- Activation of Hydroxycarboxylic Acid Receptor 2 (HCA2) : Binding to HCA2 has implications for lipid metabolism and energy expenditure, suggesting a role in managing metabolic disorders .

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Metabolic Effects : A study demonstrated that this compound significantly reduced plasma triglyceride levels in animal models, indicating its potential as a therapeutic agent for hyperlipidemia .

- Cellular Mechanisms : Research indicated that this compound could enhance the activity of sirtuins, a family of proteins involved in cellular regulation and metabolism. Specifically, SIRT1 activation was linked to improved metabolic profiles in treated subjects .

- Neuroprotective Properties : Preliminary studies suggested that derivatives of nicotinic acid might exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid with high purity?

- Methodological Answer : A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 5-Bromo-6-chloronicotinic acid) with cyclopropylmethanol under basic conditions. Critical parameters include:

- Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilicity .

- Base optimization : Potassium hydroxide (KOH) is effective for deprotonating the alcohol and driving the reaction .

- Reaction time : Extended stirring (e.g., overnight) ensures complete substitution .

- Purification : Acidification to pH ~2 precipitates the product, followed by filtration and washing to remove impurities .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropyl protons (δ ~0.5–1.5 ppm) and methoxy group coupling patterns. Compare aromatic proton shifts with brominated nicotinic acid analogs .

- IR Spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and ester C-O-C vibrations (~1200 cm⁻¹) .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) verifies molecular ion peaks (C₁₀H₁₀BrNO₃: ~287.0 m/z) and fragmentation patterns .

Q. What statistical methods are recommended for optimizing reaction conditions?

- Methodological Answer : Design of Experiments (DoE) minimizes trial runs while maximizing data quality. For example:

- Factorial Design : Test variables like solvent polarity, base strength, and temperature .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., molar ratio vs. time) to predict optimal yields .

Advanced Research Questions

Q. How can computational tools predict reaction pathways and side products in the synthesis of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for substitution reactions .

- Database Mining : Tools like PubChem and Reaxys identify analogous reactions, predicting competing pathways (e.g., elimination vs. substitution) .

- Machine Learning : Train models on halogenated nicotinic acid reactions to forecast optimal conditions and side-product formation .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 90%) for this compound?

- Methodological Answer :

- Variable Isolation : Replicate experiments while controlling purity of starting materials (e.g., HPLC-verified 5-Bromo-6-chloronicotinic acid) .

- Analytical Cross-Validation : Use LC-MS to detect trace impurities (e.g., unreacted precursor) that may inflate yield calculations .

- Reaction Monitoring : In situ techniques (e.g., ReactIR) track intermediate formation and reaction completion .

Q. What mechanistic insights can explain regioselectivity in the cyclopropylmethoxy substitution?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

- Steric/Electronic Analysis : Computational maps (e.g., electrostatic potential surfaces) identify electron-deficient sites favoring substitution at the 6-position .

- Cross-Experiment Comparisons : Contrast reactivity with bulkier alkoxy groups (e.g., cyclobutoxy) to assess steric hindrance impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.